Fmoc-5-acetamido-2-aminobenzoic acid
Overview
Description
Fmoc-5-acetamido-2-aminobenzoic acid: is a chemical compound widely used in the field of proteomics research. It is characterized by its molecular formula C24H20N2O5 and a molecular weight of 416.43 . This compound is a derivative of 2-aminobenzoic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-acetamido-2-aminobenzoic acid typically involves the protection of the amino group of 2-aminobenzoic acid with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The acetamido group is introduced through acetylation reactions using acetic anhydride under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The Fmoc group can be removed through base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Removal of the Fmoc group results in the free amine.
Scientific Research Applications
Chemistry: Fmoc-5-acetamido-2-aminobenzoic acid is extensively used in peptide synthesis as a protecting group for amino acids. It facilitates the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is utilized in the development of peptide-based therapeutics and diagnostic agents. It plays a crucial role in the synthesis of bioactive peptides with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of Fmoc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing it from participating in unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
- Fmoc-2-aminobenzoic acid
- Fmoc-4-aminobenzoic acid
- Fmoc-3-aminobenzoic acid
Comparison: Fmoc-5-acetamido-2-aminobenzoic acid is unique due to the presence of both the Fmoc and acetamido groups, which provide additional protection and functionalization options during peptide synthesis. This compound offers enhanced stability and selectivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14(27)25-15-10-11-22(20(12-15)23(28)29)26-24(30)31-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,25,27)(H,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXPSCVGYITQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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